molecular formula C12H11N3 B3417063 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile CAS No. 1016716-83-8

3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Cat. No.: B3417063
CAS No.: 1016716-83-8
M. Wt: 197.24 g/mol
InChI Key: HMXUYPBDUYSWMA-UHFFFAOYSA-N
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Description

3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is a chemical compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The exact interaction would depend on the specific target and the context of the biological system.

Biochemical Pathways

Given the wide range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The exact pathways would depend on the specific target and the biological context.

Result of Action

Given the wide range of biological activities of imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level. The exact effects would depend on the specific target and the biological context.

Biochemical Analysis

Biochemical Properties

3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, altering its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites in the system. Additionally, this compound can influence the activity of cofactors involved in these pathways, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as different cellular compartments provide distinct microenvironments that influence its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile typically involves the reaction of 2-methylimidazole with a suitable benzonitrile derivative. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
  • 4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
  • 3-[(1H-imidazol-1-yl)methyl]benzonitrile

Uniqueness

3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different interaction profiles with molecular targets compared to its analogs .

Properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-10-14-5-6-15(10)9-12-4-2-3-11(7-12)8-13/h2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXUYPBDUYSWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016716-83-8
Record name 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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